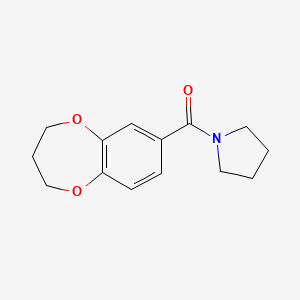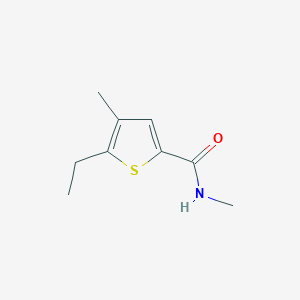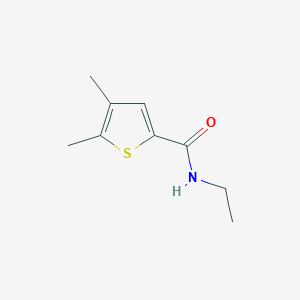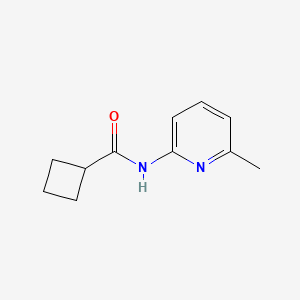
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one, also known as FPPP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects on the central nervous system. FPPP is a relatively new compound and has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine can lead to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has been shown to increase locomotor activity in rats, indicating its stimulant effects on the central nervous system. It has also been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and increased motivation. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has also been shown to have neurotoxic effects on dopaminergic neurons, which can lead to long-term damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one in lab experiments is its potential as a dopamine transporter inhibitor. This can be useful in studying addiction and other psychiatric disorders. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has also been shown to have neurotoxic effects on dopaminergic neurons, which can limit its usefulness in long-term studies.
Direcciones Futuras
There are several potential future directions for research involving 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the neurotoxic effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one on dopaminergic neurons and to develop strategies to mitigate these effects. Finally, the potential for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one to be used as a tool in neuroscience research should be explored further.
Métodos De Síntesis
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one can be synthesized through a multi-step process involving the reaction of 2-fluorophenylacetonitrile with cyclohexanone followed by reduction and reductive amination. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has been used in scientific research to study its effects on the central nervous system. Specifically, it has been studied for its potential as a dopamine transporter inhibitor. Dopamine is a neurotransmitter that plays a role in reward and motivation, and dopamine transporter inhibitors have been explored as potential treatments for addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-4-3-6-15(17)9-10-18(21)20-12-11-14-5-1-2-7-16(14)13-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIEPPJYUAKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)



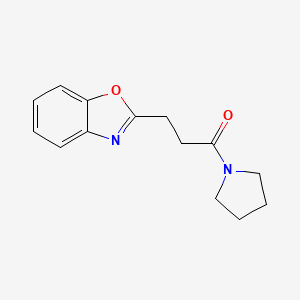

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

